

4-Chloro-1-(2-thienyl)butan-1-one physical and chemical characteristics

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Compound of Interest

Compound Name: 4-Chloro-1-(2-thienyl)butan-1-one

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An In-depth Technical Guide to 4-Chloro-1-(2-thienyl)butan-1-one

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **4-Chloro-1-(2-thienyl)butan-1-one**, tailored for researchers, scientists, and professionals in drug development. The document details the compound's properties, experimental protocols for its synthesis and analysis, and essential safety information.

Core Compound Identification

4-Chloro-1-(2-thienyl)butan-1-one is a chemical compound that serves as a key intermediate in various synthetic applications. Its structure features a thiophene ring attached to a four-carbon chain with a terminal chlorine atom and a ketone functional group.

Identifier	Value
IUPAC Name	4-Chloro-1-(2-thienyl)butan-1-one
Synonyms	4-Chloro-2'-butyrothienone, γ-Chloro-2-butyrothienone
CAS Number	43076-59-1[1][2]
Molecular Formula	C ₈ H ₉ ClOS[1]
Molecular Weight	188.67 g/mol [1]

Physical and Chemical Properties

The physical and chemical data for **4-Chloro-1-(2-thienyl)butan-1-one** are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

Property	Value	Source
Appearance	No information available	-
Melting Point	No data available	-
Boiling Point	No data available	-
Density	No data available	-
Solubility	No data available	-

Note: Experimental data for properties like melting point, boiling point, and density are not readily available in the provided search results. For similar compounds like 4-chlorobutyrophenone, the melting point is 19-20 °C and the density is 1.137 g/mL at 25 °C.

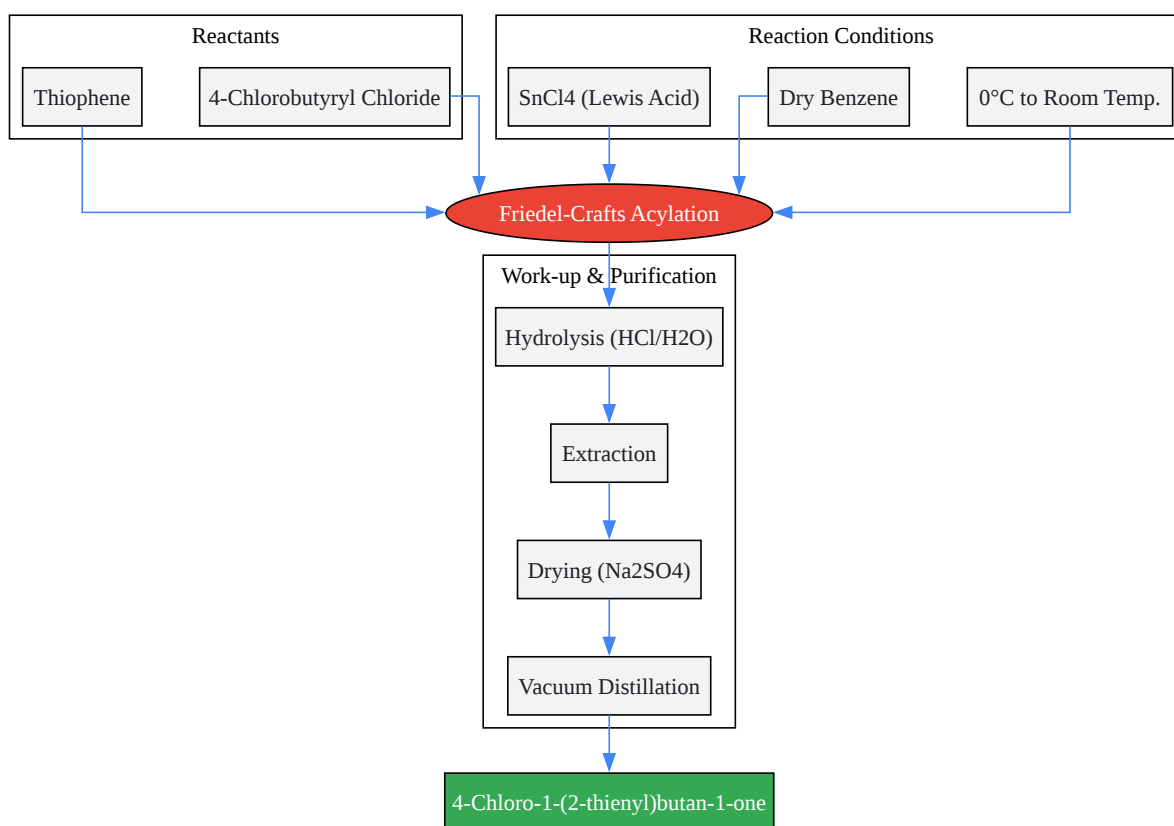
Experimental Protocols

3.1. Synthesis: Friedel-Crafts Acylation

A common method for the synthesis of aryl ketones is the Friedel-Crafts acylation. For **4-Chloro-1-(2-thienyl)butan-1-one**, this would involve the reaction of thiophene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl_3) or stannic chloride (SnCl_4).^[3] Stannic chloride is often preferred as a catalyst for reactions involving thiophene to prevent polymerization.^[3]

Methodology:

- A solution of thiophene and 4-chlorobutyryl chloride is prepared in a suitable dry, non-polar solvent (e.g., benzene or carbon disulfide) in a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride tube to maintain anhydrous conditions.^[3]
- The flask is cooled in an ice bath to 0 °C.
- The Lewis acid catalyst (e.g., stannic chloride) is added dropwise to the stirred solution.^[3]
- After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.^[3]
- The reaction is quenched by the slow addition of a mixture of water and concentrated hydrochloric acid to hydrolyze the addition product.^[3]
- The organic layer is separated, washed with water, and dried over an anhydrous drying agent (e.g., calcium chloride or sodium sulfate).^{[3][4]}
- The solvent and any unreacted thiophene are removed by distillation.^[3]
- The final product, **4-Chloro-1-(2-thienyl)butan-1-one**, is purified by vacuum distillation.^[3]



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Caption: Synthetic workflow for **4-Chloro-1-(2-thienyl)butan-1-one**.

3.2. Analytical Characterization

The structure and purity of the synthesized **4-Chloro-1-(2-thienyl)butan-1-one** can be confirmed using various spectroscopic techniques.

- Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band in the region of 1665-1760 cm^{-1} corresponding to the C=O stretching of the ketone.^[5]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum would provide information about the different types of protons and their neighboring environments. Protons on the thiophene ring would appear in the aromatic region, while the protons of the butyl chain would appear as distinct multiplets in the aliphatic region.
 - ^{13}C NMR: The carbon NMR spectrum would show distinct peaks for the carbonyl carbon, the carbons of the thiophene ring, and the carbons of the aliphatic chain.
- Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can help in confirming the structure. The molecular ion peak would be expected at m/z corresponding to the molecular weight of 188.67 g/mol .

Safety and Handling

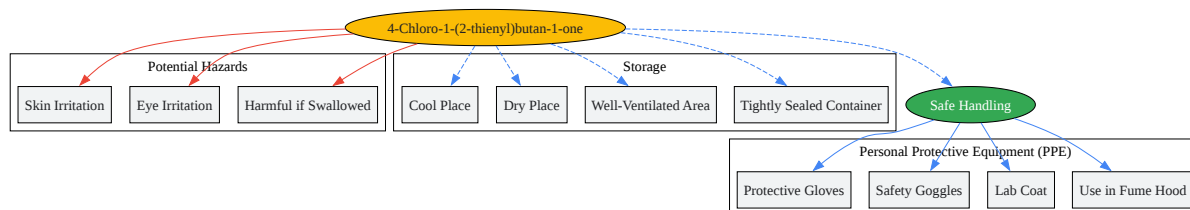
Safety data sheets for **4-Chloro-1-(2-thienyl)butan-1-one** indicate that it should be handled with care in a laboratory setting. While some sources suggest it is not considered hazardous under OSHA regulations, others indicate potential for skin and eye irritation, and it may be harmful if swallowed.^{[6][7][8]}

General Precautions:

- Use only in a well-ventilated area or under a chemical fume hood.^[6]
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.^[6]
- Avoid breathing vapors or mists.^[7]
- Wash hands thoroughly after handling.^[6]
- Store in a cool, dry, and well-ventilated place in a tightly sealed container. Refrigeration is recommended.^{[6][7]}

In Case of Exposure:

- Eyes: Immediately flush with plenty of water for at least 15 minutes.[6]
- Skin: Wash off immediately with soap and plenty of water.[6]
- Ingestion: If swallowed, seek immediate medical attention.[6]
- Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[6]



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Caption: Safety and handling guidelines for the compound.

Conclusion

4-Chloro-1-(2-thienyl)butan-1-one is a valuable chemical intermediate with specific physical and chemical properties that dictate its handling and use in synthesis. This guide has provided a detailed overview of its characteristics, a plausible synthesis protocol via Friedel-Crafts acylation, methods for its analytical characterization, and essential safety precautions. This information is intended to support researchers and scientists in the safe and effective use of this compound in their work.

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References

- 1. aaa-chem.com [aaa-chem.com]
- 2. 4-Chlor-1-(2-thienyl)butan-1-on | 43076-59-1 [m.chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. prepchem.com [prepchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
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